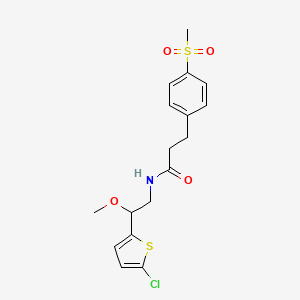

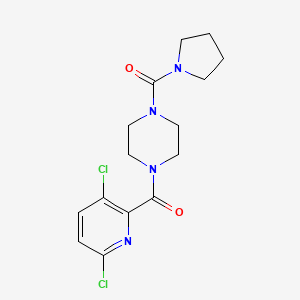

![molecular formula C14H6Cl2F3N3O2 B2944940 5-(3,4-二氯苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶-2-甲酸 CAS No. 329212-64-8](/img/structure/B2944940.png)

5-(3,4-二氯苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶-2-甲酸

描述

“5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical compound. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs .

Synthesis Analysis

The synthesis of compounds with a trifluoromethyl group can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Additionally, trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine scaffold, which is a dominant motif of many drugs . This class of compounds has varied and significant biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound can include condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds can be prepared through the reactions of acyclic reagents .科学研究应用

合成和抗肿瘤活性

- Z. Xin(2012 年)的一项研究重点是该化合物的衍生物的合成并评估了它们的抗肿瘤活性。一种特定的化合物在体内表现出有希望的抗肿瘤活性,证明了此类化学物质在癌症治疗中的潜在治疗应用 合成和抗肿瘤活性研究。

区域选择性合成

- Miha Drev 等人(2014 年)的研究探索了 7-氧代吡唑并[1,5-a]嘧啶-3-甲酰胺的区域选择性合成,详细介绍了一种允许创建各种吡唑并[1,5-a]嘧啶衍生物的方法。该合成过程对于开发具有潜在生物活性的化合物具有重要意义 1-和 4-取代的区域选择性合成。

稠合吡啶-4-羧酸库

- D. Volochnyuk 等人(2010 年)进行的一项研究生成了一系列稠合的吡啶-4-羧酸,包括与目标化合物相关的衍生物。这些酸经历了各种组合转化,展示了吡唑并[1,5-a]嘧啶衍生物在合成化合物以进行进一步生物学评价方面的多功能性 稠合吡啶-4-羧酸库的方法。

高效获得双取代衍生物

- Badr Jismy 等人(2020 年)的研究报告了一种用于 3,5-二取代 7-(三氟甲基)吡唑并[1,5-a]嘧啶的有效合成方法。该方法涉及 SNAr 和 Suzuki 交叉偶联反应,突出了创建可探索各种生物活性的多样化取代化合物的策略 高效获得 3,5-二取代 7-(三氟甲基)吡唑并[1,5-a]嘧啶。

合成、晶体结构和生物活性

- Jin Liu Jin Liu 等人(2020 年)的一项研究合成了目标化合物的衍生物并确定了其晶体结构。它对人肺腺癌和胃癌细胞系表现出明显的抑制作用,表明该化合物作为抗癌剂的潜力 合成、晶体结构和抗肿瘤活性。

作用机制

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key protein involved in cell signaling pathways that regulate cell growth, proliferation, and differentiation.

Mode of Action

The compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the signaling pathways, leading to changes in cellular processes. The compound’s potent inhibitory activity within the EGFR binding site was confirmed through a molecular docking study .

Biochemical Pathways

The inhibition of EGFR-TK affects multiple biochemical pathways. It disrupts the normal signaling pathways, leading to a decrease in cell proliferation and an increase in cell death . This is particularly relevant in the context of cancer cells, where EGFR-TK is often overexpressed or mutated.

Result of Action

The compound exhibits broad-spectrum cytotoxic activity against a panel of 60 cancer cell lines . It induces cell cycle arrest at the S phase, leading to an increase in pre-G cell population . It also increases the percentage of apoptotic cells in a time-dependent manner .

属性

IUPAC Name |

5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2F3N3O2/c15-7-2-1-6(3-8(7)16)9-4-11(14(17,18)19)22-12(20-9)5-10(21-22)13(23)24/h1-5H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEXBYVBMOIMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

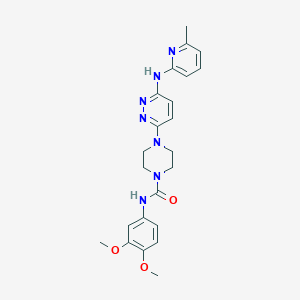

![1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2944861.png)

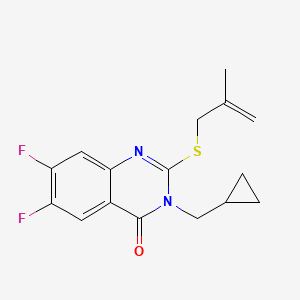

![2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl (4-methylphenyl)acetate](/img/structure/B2944870.png)

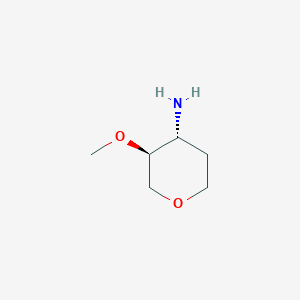

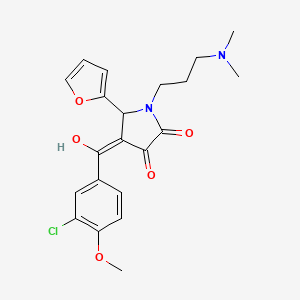

![3-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2944871.png)

![ethyl 4-((8-oxo-2-thioxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-3(2H)-yl)methyl)piperazine-1-carboxylate](/img/structure/B2944872.png)

![[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2944875.png)

![Ethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2944876.png)

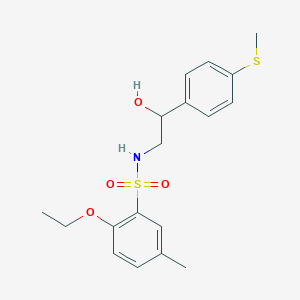

![2-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2944877.png)